1-Bromo-4-chloro-2-fluoro-5-nitrobenzene

Description

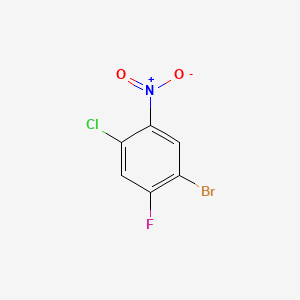

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene (CAS: 1311197-88-2) is a halogenated nitrobenzene derivative with the molecular formula C₆H₂BrClFNO₂ and a molecular weight of 254.45 g/mol . It is commonly used as a biochemical reagent, typically supplied at 95% purity. The compound features a benzene ring substituted with bromine (Br), chlorine (Cl), fluorine (F), and a nitro (NO₂) group at positions 1, 4, 2, and 5, respectively. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

1-bromo-4-chloro-2-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJCDJCNCFFOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716483 | |

| Record name | 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-88-2 | |

| Record name | 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Halogenation: The nitrated benzene undergoes halogenation reactions to introduce bromine, chlorine, and fluorine atoms. This can be achieved using reagents such as bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst, chlorine (Cl2) with iron(III) chloride (FeCl3), and fluorine (F2) with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and halogenation processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, halogens) that activate the benzene ring towards electrophiles.

Nucleophilic Aromatic Substitution: The presence of halogens makes the compound susceptible to nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron (Fe) with hydrochloric acid (HCl).

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2), chlorine (Cl2), and fluorine (F2) with appropriate catalysts (FeBr3, FeCl3) are used.

Nucleophilic Aromatic Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used.

Reduction: Reducing agents like hydrogen gas (H2) with palladium catalyst or iron (Fe) with hydrochloric acid (HCl).

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional electrophilic groups.

Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophilic groups replacing halogens.

Reduction: Amino-substituted benzene derivatives.

Scientific Research Applications

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (nitro, halogens) on the benzene ring influences its reactivity and interaction with other molecules. These interactions can lead to the formation of various substituted benzene derivatives with different chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader family of polyhalogenated nitrobenzenes. Below is a detailed comparison with its closest analogs based on substituent positions, physical properties, and applications.

Positional Isomers

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS: 1435806-75-9)

- Molecular Formula: C₆H₂BrClFNO₂ (identical to the target compound).

- Key Differences : The nitro group is at position 3 instead of 5.

- Reduced steric hindrance compared to the target compound due to the nitro group’s proximity to smaller substituents (F and Cl) .

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene (CAS: 960000-93-5)

- Molecular Formula: C₆H₂BrClFNO₂.

- Key Differences: Fluorine and nitro groups are swapped (F at position 5, NO₂ at position 2).

- Implications :

Derivatives with Additional Functional Groups

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS: 170098-98-3)

- Molecular Formula: C₇H₅BrFNO₂.

- Key Differences : A methyl group replaces chlorine at position 3.

- Implications: Increased lipophilicity due to the methyl group, enhancing solubility in nonpolar solvents. Molecular weight decreases to 234.02 g/mol, altering density and boiling points .

1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene (CAS: 2167981-44-2)

- Molecular Formula : C₇H₂BrClF₄O.

- Key Differences : Addition of a trifluoromethoxy (OCF₃) group at position 5.

- Implications: The strong electron-withdrawing OCF₃ group significantly reduces electron density on the ring, favoring nucleophilic aromatic substitution.

Biological Activity

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene is a halogenated nitrobenzene compound with potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. Its unique structure, characterized by the presence of bromine, chlorine, fluorine, and nitro groups, influences its biological activity and interactions with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, toxicity studies, and potential therapeutic applications.

- Molecular Formula : C6H2BrClFNO2

- Molecular Weight : 254.44 g/mol

- IUPAC Name : this compound

- CAS Number : 1311197-88-2

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of the nitro group enables the formation of reactive intermediates that can interact with cellular targets:

- Electrophilic Substitution : The nitro group can be reduced to form amines, which may alter the compound's reactivity and biological interactions.

- Nucleophilic Substitution : The halogen atoms can participate in nucleophilic aromatic substitution reactions, facilitating the formation of various derivatives with distinct biological properties.

These interactions can modulate enzyme activities and disrupt cellular processes, making this compound relevant in pharmacological research.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of chemical compounds. For this compound:

These studies suggest that while the compound has potential therapeutic applications, careful consideration of its toxicity is necessary.

Applications in Medicinal Chemistry

This compound is being explored as a precursor for developing new therapeutic agents. Its ability to interact with specific molecular targets positions it as a candidate for drug development aimed at treating bacterial infections and possibly other diseases.

Research Findings

Recent investigations have focused on identifying its role in inhibiting key enzymes involved in bacterial cell wall synthesis. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.